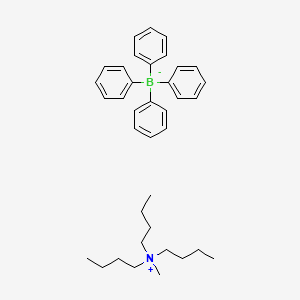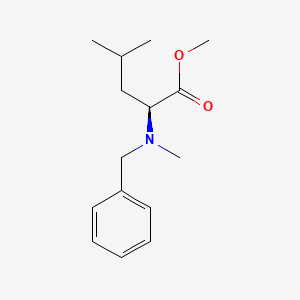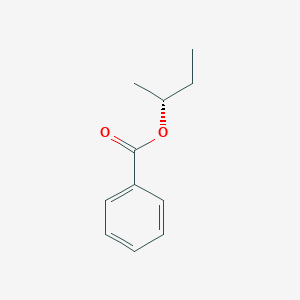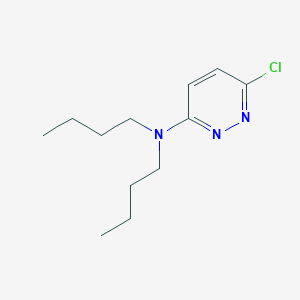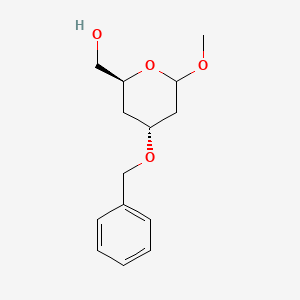
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound with the molecular formula C15H31NO6Si
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino and hydroxyl groups followed by the introduction of the trimethylsilyl group. One common method involves the reaction of PHN-AA-OH with dicyclohexylamine in dichloromethane at 0°C, followed by the addition of SEMCl or TIPSCl and stirring at 0°C for 12 hours. The product is then purified by flash chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the deprotected amino alcohol.
Aplicaciones Científicas De Investigación
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The trimethylsilyl group provides steric protection, while the tert-butoxycarbonyl group protects the amino group from unwanted reactions. These protective groups can be selectively removed under specific conditions, allowing for targeted reactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- (2S,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Boc-D-Thr-Ome
Uniqueness
What sets (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate apart from similar compounds is the presence of the trimethylsilyl group, which provides unique steric and electronic properties. This makes it particularly useful in selective reactions where protection of specific functional groups is required.
Propiedades
Fórmula molecular |
C15H31NO6Si |
|---|---|
Peso molecular |
349.49 g/mol |
Nombre IUPAC |
2-trimethylsilylethoxymethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C15H31NO6Si/c1-11(17)12(16-14(19)22-15(2,3)4)13(18)21-10-20-8-9-23(5,6)7/h11-12,17H,8-10H2,1-7H3,(H,16,19)/t11-,12+/m1/s1 |
Clave InChI |
OZZMGMSUEYWJEO-NEPJUHHUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
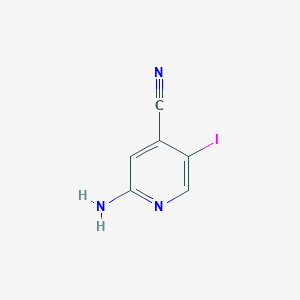
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
